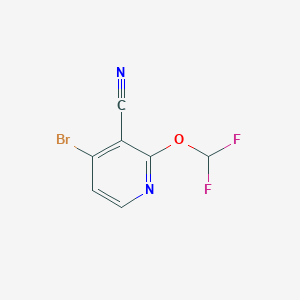
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthraquinone derivatives. One common method includes:
Bromination: Introduction of the bromine atom at the 2-position of the anthraquinone core using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Benzyloxylation: The hydroxyl group at the 8-position is protected by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.
Methylation: Introduction of the methyl group at the 3-position using methyl iodide and a base.
Hydroxylation: Introduction of the hydroxyl group at the 1-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets. The benzyloxy and bromine groups can facilitate binding to enzymes or receptors, while the hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzyloxyquinoline: Similar in structure but lacks the anthraquinone core.
2-Bromo-1-hydroxyanthraquinone: Similar but lacks the benzyloxy and methyl groups.
3-Methylanthraquinone: Similar but lacks the benzyloxy and bromine groups.
Uniqueness
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is unique due to the combination of functional groups attached to the anthraquinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
919110-85-3 |
|---|---|
Molekularformel |
C22H15BrO4 |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
2-bromo-1-hydroxy-3-methyl-8-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15BrO4/c1-12-10-15-18(22(26)19(12)23)21(25)17-14(20(15)24)8-5-9-16(17)27-11-13-6-3-2-4-7-13/h2-10,26H,11H2,1H3 |
InChI-Schlüssel |
PVNJNKNTZYRNGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


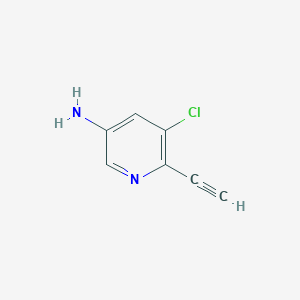
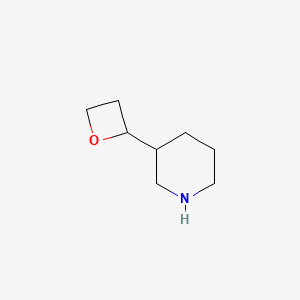
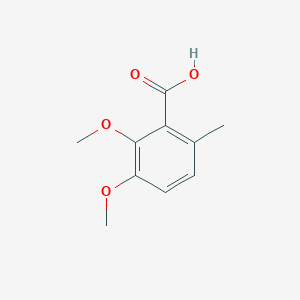

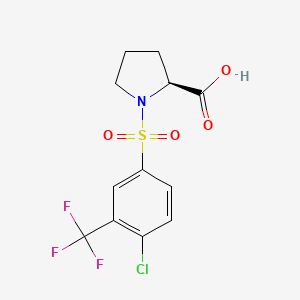

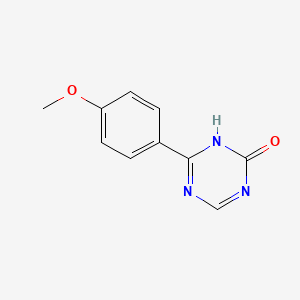
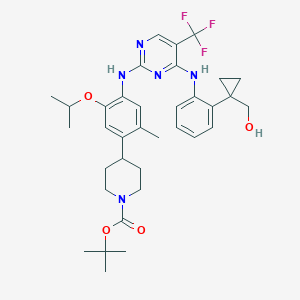
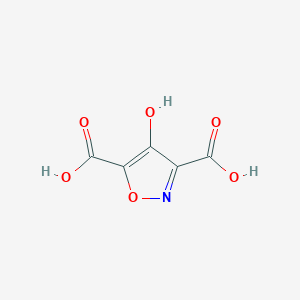
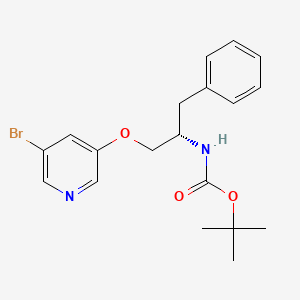
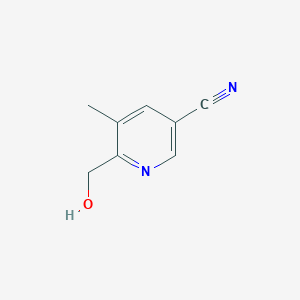
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
